molecular formula C17H19N3O B15019893 4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide

4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide

Cat. No.: B15019893
M. Wt: 281.35 g/mol
InChI Key: MOAMBCFPEWGFGK-XMHGGMMESA-N
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Description

4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenylamino group and a phenylmethylidene group attached to a butanehydrazide backbone

Preparation Methods

The synthesis of 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This hydrazone is then reacted with a butanehydrazide derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The phenylamino and phenylmethylidene groups can participate in substitution reactions, where other functional groups replace the existing ones under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and phenylmethylidene groups allow the compound to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide include other hydrazides and hydrazones with phenylamino and phenylmethylidene groups. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. Examples of similar compounds include:

  • 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide
  • 4-(Phenylamino)pyrimidine derivatives

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-anilino-N-[(E)-benzylideneamino]butanamide

InChI

InChI=1S/C17H19N3O/c21-17(20-19-14-15-8-3-1-4-9-15)12-7-13-18-16-10-5-2-6-11-16/h1-6,8-11,14,18H,7,12-13H2,(H,20,21)/b19-14+

InChI Key

MOAMBCFPEWGFGK-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=CC=C2

Origin of Product

United States

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